molecular formula C21H20FN3O2S2 B2846923 4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1243004-98-9

4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2846923
CAS No.: 1243004-98-9
M. Wt: 429.53
InChI Key: WZTJGKAIJWPGBT-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a structurally complex heterocyclic compound featuring:

  • Tricyclic Core: An 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one scaffold, integrating sulfur (thia) and nitrogen (triaza) atoms.
  • A 2-methylpropyl (isobutyl) chain, enhancing steric bulk and hydrophobic interactions.
  • Functional Groups: The sulfanyl (S-) linkage and ketone moiety suggest reactivity in redox or nucleophilic environments.

While direct references to this compound are absent in the provided evidence, its structural motifs align with bioactive heterocycles studied in medicinal chemistry, particularly those targeting enzymes or receptors via heteroatom interactions .

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-13(2)12-25-20(26)18-17(16-4-3-9-23-19(16)29-18)24-21(25)28-11-10-27-15-7-5-14(22)6-8-15/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTJGKAIJWPGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from the construction of the thienopyrimidine core. One efficient method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in satisfactory yields and involves the following steps:

    Formation of the thienopyrimidine core: This is achieved through the reaction of substituted pyrimidine-4-carboxylic acid derivatives with thiophene ring precursors.

    Introduction of the fluorophenoxyethyl group: This step involves the nucleophilic substitution reaction of the thienopyrimidine core with 2-(4-fluorophenoxy)ethylthiol.

    Final modifications: The isobutyl group is introduced through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides under controlled temperatures and solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidinones with enhanced biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of bacterial cell function and ultimately cell death . The exact molecular pathways and targets are still under investigation, but it is hypothesized to interfere with nucleic acid synthesis and protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Triazole-Based Derivatives ()

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares:

  • Triazole Core : A five-membered 1,2,4-triazole ring, contrasting with the tricyclic system of the target compound.
  • Fluorinated Aromatic Groups: The 2,4-difluorophenyl and 4-fluorophenoxy groups both exploit fluorine’s electronegativity for enhanced metabolic stability.
  • Sulfonyl/Sulfanyl Linkages : The sulfonyl group in the analogue vs. the sulfanyl group in the target compound alters polarity and redox susceptibility .
Marine Actinomycete-Derived Heterocycles ()

Marine-derived compounds like salternamide E often feature sulfur- and nitrogen-rich scaffolds. However, their macrocyclic or polyketide-based structures differ fundamentally from the tricyclic architecture of the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazole Derivative () Marine Actinomycete Analogues ()
Molecular Weight ~500–550 g/mol (estimated) ~450–500 g/mol ~600–800 g/mol
LogP ~3.5–4.2 (predicted) ~2.8–3.5 ~1.5–2.5 (hydrophilic macrocycles)
Solubility Low (due to tricyclic rigidity) Moderate (sulfonyl group enhances polarity) Variable (depends on glycosylation)
Metabolic Stability High (fluorine, sulfur shielding) Moderate (sulfonyl prone to reduction) Low (ester/lactone hydrolysis)

Biological Activity

The compound 4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyrimidine structure fused with a triazine ring system. Its notable components include:

  • Fluorophenyl group : Often associated with enhanced biological activity due to improved binding properties.
  • Thioether linkage : May facilitate interactions with biological targets through hydrogen bonding.
  • Pyrimidine ring : A core structure in many biomolecules, suggesting potential roles in nucleic acid modulation.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy and neuropharmacology.

Anticancer Activity

Several studies have indicated that compounds similar to the target molecule exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce cell death through apoptosis and inhibit cell proliferation by interfering with key signaling pathways involved in cancer progression.
  • Case Studies : A study on related thienopyrimidine derivatives showed that they could inhibit the growth of human breast cancer cells by inducing apoptosis through activation of the caspase pathway.

Neuropharmacological Effects

Research has suggested that compounds with similar structural features can modulate neurotransmitter systems:

  • Potential Applications : There is evidence that these compounds may have applications in treating central nervous system disorders by acting as ligands for various receptors.

Research Findings

A review of the literature reveals several critical findings regarding the biological activity of this compound:

StudyFindings
Identified potential anticancer properties through apoptosis induction in sensitive cancer cell lines.
Suggested that fluorinated derivatives enhance binding affinity to biological targets, improving efficacy.
Demonstrated modulation of CYP450 enzymes, indicating possible metabolic pathways influencing drug efficacy and toxicity.

Detailed Mechanisms

  • CYP450 Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive metabolites that contribute to its antiproliferative effects.
  • Aryl Hydrocarbon Receptor (AhR) Activation : Some studies have shown that related compounds activate AhR pathways, which are implicated in various cellular processes including xenobiotic metabolism and cell growth regulation.

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